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Compound of Interest

Compound Name: T138

Cat. No.: B1662433 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

variability in T138 (TMEM138) gene expression data.

Frequently Asked Questions (FAQs)
Q1: What is TMEM138 and why is its expression studied?

Transmembrane protein 138 (TMEM138) is a multi-pass transmembrane protein crucial for

various biological processes, including cell proliferation, differentiation, and apoptosis.[1] It

plays a significant role in the formation and function of primary cilia, which are sensory

organelles involved in cell signaling.[1] Abnormal expression or mutations in the TMEM138

gene are associated with a range of diseases, most notably the neurodevelopmental disorder

Joubert Syndrome.[1] Additionally, TMEM138 expression has been linked to neurodegenerative

diseases, tumors, and spermatogenesis.[1] Understanding the regulation and expression of

TMEM138 is therefore critical for research into these conditions and for the development of

potential therapeutic interventions.

Q2: In which human tissues is TMEM138 typically expressed?

TMEM138 RNA is detected in all or many human tissues, indicating a broad expression

pattern.[2] Protein expression is also widespread, with cytoplasmic expression observed in

most tissues. Notably, the protein is highly abundant in cilia.[2]
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Q3: What are the known signaling pathways involving TMEM138?

TMEM138 is a key player in cilia-related signaling. It is localized to the ciliary transition zone, a

critical gatekeeping region of the cilium.[1] In photoreceptor cells, TMEM138 is essential for the

transport of rhodopsin and interacts with other ciliary proteins such as AHI1 and TMEM231.[3]

[4][5] Studies have also suggested links between TMEM138 and other major signaling

pathways, including Notch, Hippo, and MAPK, which are involved in cell proliferation and

differentiation.[1]

Troubleshooting Guides
Variability in qPCR Results for TMEM138
High variability in quantitative polymerase chain reaction (qPCR) data for TMEM138 can be a

significant challenge. This guide addresses common issues and provides solutions.

Problem: Inconsistent Ct values between technical replicates.
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Potential Cause Recommended Solution

Pipetting errors

Ensure accurate and consistent pipetting. Use

calibrated pipettes and filter tips. Prepare a

master mix for all reactions to minimize well-to-

well variation.

Poor quality or low quantity of RNA template

Assess RNA integrity using methods like gel

electrophoresis or a bioanalyzer. Ensure

A260/280 ratios are between 1.8 and 2.0 and

A260/230 ratios are above 1.8. Use a consistent

amount of high-quality RNA for cDNA synthesis.

Suboptimal primer design

Use validated primer sets for TMEM138. If

designing new primers, use software to avoid

secondary structures and ensure specificity.

Primers should span an exon-exon junction to

prevent amplification of genomic DNA.

Inefficient reverse transcription

Optimize the reverse transcription step. Ensure

the use of a suitable reverse transcriptase and

random hexamers or oligo(dT) primers

appropriate for your experimental goals.

Problem: No or very late amplification of TMEM138.
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Potential Cause Recommended Solution

Low TMEM138 expression in the sample

TMEM138 expression levels can vary

significantly between cell types and tissues.

Increase the amount of template cDNA in the

qPCR reaction. Consider using a pre-

amplification step if expression is extremely low.

Incorrect qPCR cycling conditions

Optimize the annealing temperature of your

primers using a temperature gradient qPCR.

Ensure the extension time is sufficient for the

amplicon length.

Presence of PCR inhibitors

Inhibitors can be carried over from the RNA

extraction process. Re-purify your RNA or dilute

your cDNA template to reduce inhibitor

concentration.

Problem: Amplification in the No-Template Control (NTC).

Potential Cause Recommended Solution

Contamination of reagents or workspace

Use dedicated reagents and equipment for

qPCR. Work in a clean environment, preferably

a PCR hood. Regularly decontaminate surfaces

and pipettes with a DNA-removing solution.

Primer-dimer formation

This can occur with suboptimal primer design or

high primer concentrations. Perform a melt

curve analysis to check for the presence of

primer-dimers. If present, redesign primers or

optimize primer concentrations.

Variability in RNA Isolation for TMEM138 Expression
Analysis
The quality of your RNA is paramount for reliable gene expression analysis. This guide

provides tips to minimize variability during RNA isolation.
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Problem: RNA degradation.

Potential Cause Recommended Solution

RNase contamination

RNases are ubiquitous. Wear gloves at all times

and use RNase-free tubes, tips, and reagents.

Work in a designated RNase-free area. Use an

RNase inhibitor during RNA extraction.

Improper sample handling and storage

Process fresh samples immediately after

collection. If immediate processing is not

possible, stabilize the RNA by either flash-

freezing in liquid nitrogen and storing at -80°C,

or by using a commercial RNA stabilization

solution.

Problem: Low RNA yield.

Potential Cause Recommended Solution

Incomplete cell or tissue lysis

Choose a lysis method appropriate for your

sample type. For tough tissues, mechanical

disruption (e.g., homogenization or bead

beating) in addition to chemical lysis may be

necessary.

Insufficient starting material
Ensure you are starting with a sufficient number

of cells or amount of tissue.

Incorrect RNA precipitation

Ensure the correct volume of isopropanol or

ethanol is used and that the precipitation is

carried out at the appropriate temperature and

for a sufficient duration.

Problem: Genomic DNA contamination.
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Potential Cause Recommended Solution

Incomplete removal of genomic DNA during

extraction

Perform an on-column DNase digestion during

the RNA isolation procedure or a post-extraction

DNase treatment.

Designing primers within an exon

Design primers that span an exon-exon junction.

This will prevent the amplification of any

contaminating genomic DNA.

Data Presentation
Table 1: TMEM138 RNA Expression Levels in Selected Human Tissues

This table summarizes the normalized RNA expression levels (nTPM - normalized Transcripts

Per Million) of TMEM138 in various human tissues, based on data from the Human Protein

Atlas.

Tissue nTPM

Testis 46.9

Fallopian tube 28.5

Brain 15.3

Kidney 13.1

Lung 11.8

Heart 8.5

Liver 7.2

Muscle 6.4

Table 2: TMEM138 Protein Expression Levels in Selected Human Tissues

This table provides a summary of the protein expression levels of TMEM138 in different human

tissues, as determined by immunohistochemistry from the Human Protein Atlas.
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Tissue Staining Level Location

Testis High
Cytoplasmic/membranous in

cells in seminiferous ducts

Fallopian tube High
Strong cytoplasmic and ciliary

staining in glandular cells

Brain (Cerebral cortex) Medium
Cytoplasmic positivity in

neuronal and glial cells

Kidney Medium
Cytoplasmic positivity in

tubules

Lung Medium
Cytoplasmic positivity in

respiratory epithelial cells

Heart muscle Low
Cytoplasmic positivity in

myocytes

Liver Low
Cytoplasmic positivity in

hepatocytes

Skeletal muscle Low
Cytoplasmic positivity in

myocytes

Experimental Protocols
Protocol: Quantitative Real-Time PCR (qPCR) for
TMEM138 mRNA Quantification
This protocol provides a general workflow for quantifying TMEM138 mRNA levels. Optimization

may be required for specific cell types or tissues.

RNA Isolation: Isolate total RNA from cells or tissues using a reputable commercially

available kit, following the manufacturer's instructions. Include an on-column DNase

digestion step to remove genomic DNA. Assess RNA quality and quantity.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit with a blend of oligo(dT) and random hexamer primers.
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qPCR Reaction Setup:

Prepare a master mix containing a qPCR SYBR Green master mix, forward and reverse

primers for TMEM138 (and a reference gene), and nuclease-free water.

Aliquot the master mix into qPCR plate wells.

Add diluted cDNA to each well.

Include no-template controls (NTCs) for each primer set.

Run technical triplicates for each sample.

qPCR Cycling:

Perform an initial denaturation step (e.g., 95°C for 2 minutes).

Follow with 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined

annealing/extension step (e.g., 60°C for 1 minute).

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

Data Analysis:

Determine the cycle threshold (Ct) for each reaction.

Normalize the Ct value of TMEM138 to the Ct value of a stable reference gene (e.g.,

GAPDH, ACTB).

Calculate the relative expression of TMEM138 using the ΔΔCt method.

Mandatory Visualization
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: TMEM138 localization and function in ciliary protein transport.
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Caption: Experimental workflow for quantifying TMEM138 mRNA expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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